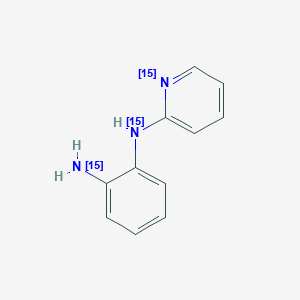

N-(2-Pyridinyl)-1,2-benzenediamine-15N3

Description

N-(2-Pyridinyl)-1,2-benzenediamine-15N3 (CAS 26148-38-9) is an isotopically labeled compound featuring three ¹⁵N atoms in the benzenediamine moiety. Its molecular formula is C₁₁H₁₁(¹⁵N)₃ with a molecular weight of 188.21 g/mol . This compound is primarily used as an intermediate in synthesizing labeled α-carboline derivatives, which are critical in pharmacological and biochemical research for tracer studies . It is soluble in ethanol and requires storage at -20°C to maintain stability . The compound’s isotopic enrichment (95% purity) enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise tracking in metabolic pathways .

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-N-(15N)(115N)pyridin-2-ylbenzene-1,2-di(15N2)amine |

InChI |

InChI=1S/C11H11N3/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2,(H,13,14)/i12+1,13+1,14+1 |

InChI Key |

SMNUYINHUNGHMQ-WEQCDQLKSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[15NH2])[15NH]C2=CC=CC=[15N]2 |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pyridinyl)-1,2-benzenediamine-15N3 typically involves the reaction of 2-aminopyridine with 1,2-diaminobenzene under specific conditions. One common method involves the use of a transition metal catalyst, such as copper or nickel, to facilitate the coupling reaction. The reaction is usually carried out in a solvent like dichloromethane at elevated temperatures (around 80°C) for several hours to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of bimetallic catalysts, such as iron-nickel frameworks, can improve the reaction rate and yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridinyl)-1,2-benzenediamine-15N3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-Pyridinyl)-1,2-benzenediamine-15N3 has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Pyridinyl)-1,2-benzenediamine-15N3 involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The pathways involved in its biological effects include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₃H₁₉NO₂ .

- Key Features : Contains an N,O-bidentate directing group , enabling metal-catalyzed C–H bond functionalization .

- Comparison : Unlike N-(2-Pyridinyl)-1,2-benzenediamine-15N3, this compound lacks aromatic nitrogen heterocycles (e.g., pyridinyl) and isotopic labeling. Its utility lies in catalysis rather than isotopic tracing .

(b) Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (Compound 6)

- Molecular Formula : C₁₂H₁₂N₄O₂ .

- Key Features : Features a pyridinyl-ethenyl-glycinate backbone, synthesized via condensation reactions. Serves as a precursor for substituted pyrrolo[3,2-d]pyrimidines .

- Comparison: While both compounds contain a pyridinyl group, Compound 6 is non-isotopic and designed for heterocyclic ring expansion. This compound, in contrast, is tailored for isotopic labeling in α-carboline synthesis .

Isotopically Labeled Analogues

(a) ¹⁵N-Labeled Benzenediamine Derivatives

- Example : Generic ¹⁵N-labeled benzenediamines (e.g., 1,2-benzenediamine-¹⁵N₂).

- Key Features : Used in kinetic isotope effect studies or metabolic tracing. Molecular weights typically range from 110–130 g/mol .

- Comparison : this compound has a higher molecular weight (188.21 g/mol) due to its pyridinyl substituent and additional ¹⁵N atom, expanding its application to complex heterocyclic systems .

(a) Alkyl 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates (Compounds 8–9)

- Molecular Formula : C₁₅H₁₈N₄O₂ (methyl ester) .

- Key Features : Converted into pyrrolo[3,2-d]pyrimidines under thermal conditions, with applications in antiviral and anticancer drug discovery .

- Comparison : These esters prioritize functional group reactivity for ring formation, whereas this compound emphasizes isotopic stability for analytical reproducibility .

Data Tables

Table 1. Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application | Isotopic Labeling |

|---|---|---|---|---|

| This compound | C₁₁H₁₁(¹⁵N)₃ | 188.21 | α-Carboline synthesis | ¹⁵N₃ |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₃H₁₉NO₂ | 221.29 | Metal-catalyzed C–H functionalization | None |

| Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate | C₁₂H₁₂N₄O₂ | 260.25 | Pyrrolo[3,2-d]pyrimidine precursor | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.